molecular formula C16H19NO2 B300281 methyl 4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2-butenoate

methyl 4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2-butenoate

Cat. No. B300281
M. Wt: 257.33 g/mol
InChI Key: OSNFJJYPNQJYNY-MYUCQOFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2-butenoate, also known as MTTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTTM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 291.39 g/mol.

Mechanism of Action

The mechanism of action of methyl 4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2-butenoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines in cells. It has also been shown to protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

Methyl 4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2-butenoate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound may have limited applicability in vivo due to its low bioavailability and potential toxicity.

Future Directions

There are several future directions for research on methyl 4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2-butenoate, including the development of new synthesis methods, the exploration of its potential applications in nanotechnology and biotechnology, and the investigation of its mechanisms of action in various biological systems. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and to develop strategies for enhancing its bioavailability and targeting specific cells and tissues.

Synthesis Methods

Methyl 4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2-butenoate can be synthesized using various methods, including the Knoevenagel condensation reaction between 2,4-pentanedione and indole-2-carboxaldehyde. The reaction is carried out in the presence of a base catalyst, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Methyl 4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-2-butenoate has been widely studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors with high charge carrier mobility and stability. In optoelectronics, this compound has been used as a sensitizer in dye-sensitized solar cells and as a fluorescent probe for bioimaging. In medicinal chemistry, this compound has been studied for its potential as an anticancer, antifungal, and antibacterial agent.

properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

methyl (E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enoate

InChI

InChI=1S/C16H19NO2/c1-16(2)12-8-5-6-9-13(12)17(3)14(16)10-7-11-15(18)19-4/h5-11H,1-4H3/b11-7+,14-10+

InChI Key

OSNFJJYPNQJYNY-MYUCQOFCSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=C/C(=O)OC)C)C

SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC(=O)OC)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC(=O)OC)C)C

Origin of Product

United States

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